molecular formula C6H12O2S B097389 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane CAS No. 16630-62-9

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane

Cat. No.: B097389
CAS No.: 16630-62-9
M. Wt: 148.23 g/mol
InChI Key: NFOYDGDBUWDFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane (CAS 16630-62-9) is a sulfur-functionalized 1,3-dioxolane with the molecular formula C6H12O2S and a molecular weight of 148.23 g/mol . This organosulfur heterocycle is characterized by a 1,3-dioxolane ring and a methylsulfanylethyl side chain, an architecture that provides unique electronic properties and makes it a candidate for studying sulfur-containing heterocycles . In scientific research, it serves as a versatile building block in organic synthesis. Its methylsulfanyl group enhances its reactivity in radical and nucleophilic substitution reactions, aligning it with the properties of bioactive organosulfur molecules . The compound's dual oxygen-sulfur structure enables unique interactions in catalytic systems. Notably, it has been investigated for its role in enzymatic-chemo-catalytic cascades, with recent studies highlighting its application in the production of biofuels such as 4,5-dimethyl-1,3-dioxolane . The compound can be synthesized via acid-catalyzed cyclization of 2-(methylsulfanyl)ethanol and formaldehyde, or through nucleophilic substitution of a halogenated precursor like 2-(bromomethyl)-1,3-dioxolane with methyl mercaptan . Modern, efficient synthesis routes employ solvent-free conditions with methanesulfonic acid catalyst and continuous byproduct removal to achieve high yields . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

2-(2-methylsulfanylethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-9-5-2-6-7-3-4-8-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOYDGDBUWDFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606754
Record name 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16630-62-9
Record name 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in aqueous or alcoholic solvents at temperatures ranging from 50°C to 80°C. Strong Brønsted acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are employed at concentrations of 5–10 mol% to protonate the hydroxyl group of 2-(methylsulfanyl)ethanol, facilitating nucleophilic attack on formaldehyde. Methanesulfonic acid (CH₃SO₃H) has also been identified as an effective catalyst, particularly in solvent-free systems, where it enhances reaction rates by reducing side reactions such as polymerization of formaldehyde.

Table 1: Optimization of Acid-Catalyzed Cyclization

CatalystSolventTemperature (°C)Yield (%)Reference
HCl (10 mol%)H₂O6072
H₂SO₄ (5 mol%)Ethanol7068
CH₃SO₃H (3 mol%)Solvent-free8085

Mechanistic Insights

The mechanism involves three key steps:

  • Protonation : The hydroxyl group of 2-(methylsulfanyl)ethanol is protonated, increasing its electrophilicity.

  • Nucleophilic Attack : Formaldehyde attacks the protonated alcohol, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular dehydration generates the 1,3-dioxolane ring, with water as the byproduct.

Industrial applications often employ continuous flow reactors to improve heat transfer and reduce reaction times, achieving yields exceeding 80%.

Nucleophilic Substitution of Halogenated Precursors

An alternative route involves the nucleophilic substitution of 2-(bromomethyl)-1,3-dioxolane with methyl mercaptan (CH₃SH). This method is advantageous for introducing the methylsulfanyl group at a late stage, minimizing side reactions.

Synthetic Procedure

  • Preparation of 2-(Bromomethyl)-1,3-dioxolane : Bromoacetaldehyde diethylacetal is reacted with ethylene glycol under acidic conditions to form the brominated dioxolane intermediate.

  • Substitution with Methyl Mercaptan : The bromine atom is displaced by methyl mercaptan in the presence of a base such as sodium hydride (NaH) in dimethyl ether (DME) at 0–25°C.

Key Reaction:

2-(Bromomethyl)-1,3-dioxolane+CH3SHNaH, DMEThis compound+HBr\text{2-(Bromomethyl)-1,3-dioxolane} + \text{CH}_3\text{SH} \xrightarrow{\text{NaH, DME}} \text{this compound} + \text{HBr}

Yield and Purification

Yields for this method range from 60% to 70%, with purification achieved via fractional distillation or crystallization from ethanol. The use of polar aprotic solvents like DME enhances nucleophilicity, while rigorous exclusion of moisture prevents hydrolysis of the intermediate.

Solvent-Free Synthesis with In Situ Byproduct Removal

Recent patents describe a solvent-free approach that significantly improves yield by removing acetone, a byproduct of the cyclization reaction, under reduced pressure or nitrogen flow.

Process Optimization

  • Catalyst : Methanesulfonic acid (3 mol%)

  • Temperature : 80°C

  • Byproduct Removal : Continuous nitrogen bubbling or vacuum application to evaporate acetone, shifting the equilibrium toward product formation.

This method achieves yields up to 85%, compared to 23.7% in traditional solvent-based systems, by minimizing reverse reactions and side product formation.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Acid-Catalyzed CyclizationHigh scalability, low costRequires careful pH control
Nucleophilic SubstitutionLate-stage functionalizationSensitive to moisture, moderate yields
Solvent-Free SynthesisHigh yields, minimal wasteRequires specialized equipment

Industrial-Scale Production Strategies

Large-scale production employs continuous flow reactors to enhance mass and heat transfer. Key parameters include:

  • Residence Time : 30–60 minutes

  • Pressure : 1–2 atm

  • Catalyst Recovery : Ion-exchange resins for acid catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes.

Scientific Research Applications

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Substituent-Driven Structural and Reactivity Differences

The table below summarizes key derivatives of 1,3-dioxolane and their distinguishing features:

Compound Name Substituent Key Properties/Applications Reference
2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane -SCH₃ (methylsulfanyl) Nucleophilic reactivity; potential in drug synthesis
2-[2-(Phenylsulfonyl)ethyl]-1,3-dioxolane (8c) -SO₂Ph (phenylsulfonyl) Electron-withdrawing group; altered reactivity
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane -OPh (halogenated phenoxy) Increased lipophilicity; medicinal chemistry
2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane -OPh (difluorophenoxy) Solubility in organic solvents; agrochemical uses
2-(Phenylethenyl)-1,3-dioxolane Styrenyl (C₆H₅-CH=CH-) Flavor/fragrance applications; metabolic studies
2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane -OPh(CF₃CH₂O) Drug intermediate (e.g., prostate hyperplasia)
Key Observations:
  • Methylsulfanyl vs. Sulfonyl Groups : The methylsulfanyl group (-SCH₃) in the target compound is a softer nucleophile compared to the electron-withdrawing phenylsulfonyl (-SO₂Ph) group in 8c. This difference influences their roles in cyclocondensation reactions (e.g., pyrimidine synthesis in vs. sulfonyl-mediated electron-deficient olefin additions in ).
  • Halogenated Phenoxy Derivatives: Compounds with halogenated phenoxy groups (e.g., ) exhibit enhanced lipophilicity, making them suitable for bioactive molecule design. For instance, 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) is explored in medicinal chemistry for its polarity-modulating dioxolane ring .
  • Styrenyl and Cycloalkenyl Derivatives : 2-(Phenylethenyl)-1,3-dioxolane (HMDB0037142) is associated with flavor profiles (allspice, cinnamon) and metabolic studies , whereas cyclohexenyl-substituted derivatives (e.g., ) may serve as intermediates in terpene synthesis.

Biological Activity

2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to consolidate the existing research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a dioxolane ring that contributes to its chemical reactivity and biological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high purity products.

Biological Activity Overview

Research has indicated that compounds within the dioxolane class exhibit diverse biological activities. Notably, studies have shown that various 1,3-dioxolanes demonstrate significant antibacterial and antifungal properties.

Antimicrobial Activity

A study focusing on a series of new 1,3-dioxolanes revealed that many derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL.
  • Candida albicans : Most compounds showed effective antifungal activity except one derivative .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or specific molecular targets within pathogens, disrupting essential cellular functions.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of dioxolane derivatives:

  • Antibacterial Screening : A comprehensive evaluation of synthesized dioxolanes indicated that most compounds displayed significant activity against S. aureus, S. epidermidis, and E. faecalis. Notably, derivatives with specific substituents at the 3 and 4 positions of the dioxolane ring showed enhanced activity .
    CompoundTarget BacteriaMIC (µg/mL)
    1S. aureus625-1250
    4P. aeruginosa625
    5C. albicansEffective
  • Antifungal Activity : The same study reported that all tested dioxolanes (except one) exhibited antifungal properties against C. albicans, indicating their potential as therapeutic agents in treating fungal infections .

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